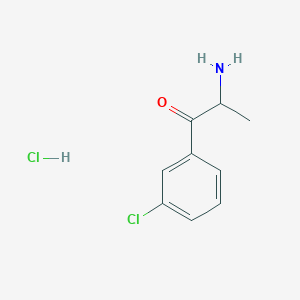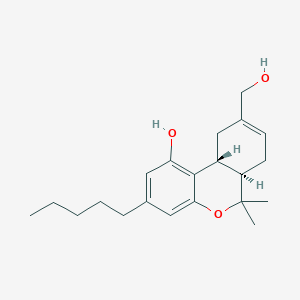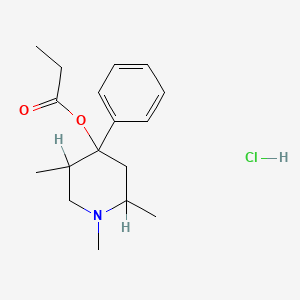
Dimethyltryptamine-N-oxide
Overview
Description
Dimethyltryptamine-N-oxide (DMT-N-oxide) is a metabolite of dimethyltryptamine (DMT), a powerful psychedelic drug . DMT is a serotonergic hallucinogen found in several plants and in mammalian brain, blood, and urine . It acts as an agonist at some types of serotonin receptors and an antagonist at others .
Synthesis Analysis
The metabolism of DMT has been thoroughly studied, and a number of metabolites, both major and minor, have been identified . The colocalization of AADC in discreet brain cells and areas with INMT permits TA and, subsequently, DMT formation locally .Molecular Structure Analysis
DMT-N-oxide has a molecular formula of C12H16N2O . Its average mass is 204.268 Da and its monoisotopic mass is 204.126266 Da .Chemical Reactions Analysis
DMT acts as a non-selective agonist at most or all of the serotonin receptors . When doses of 10 or 20 mg/kg of 5-MeO-DMT (IP and IV) are administered to mice, a 50% decrease in systemic clearance is observed, indicating that MAOA-mediated metabolism becomes saturated .Physical And Chemical Properties Analysis
DMT-N-oxide has a molecular formula of C12H16N2O . Its average mass is 204.268 Da and its monoisotopic mass is 204.126266 Da .Scientific Research Applications
Neuromodulation and Neuroplasticity
DMT-N-oxide, like DMT, may function as a neuromodulator capable of promoting neuroplasticity, focusing on neuritogenesis, and possibly neurogenesis, within the human brain . This could have significant implications for the treatment of neurodegenerative diseases and mental health disorders.
Psychoactive Effects and Consciousness Studies
DMT-N-oxide may have psychoactive properties similar to those of DMT and 5-MeO-DMT . These compounds are known for their unparalleled ego-dissolving effects, which can culminate in a state of nondual consciousness. This makes them valuable tools for studying consciousness and the nature of the self.
Therapeutic Potential in Psychiatry
The unique psychoactive properties of DMT-N-oxide could potentially be harnessed for therapeutic purposes . For example, it could be used in the treatment of mental health disorders such as depression and anxiety, much like other psychedelics are currently being explored for these applications.
Enhancement of Creativity
DMT-N-oxide, like other tryptamines, may have the potential to enhance creativity . The ego-dissolving effects of these substances can lead to novel perspectives and ideas, which could be particularly beneficial in fields that require innovative thinking.
Ethnopharmacology
While DMT-N-oxide itself may not have been used traditionally, its parent compound DMT has been used for medicinal, psychological, and spiritual purposes in various cultures for millennia . Studying DMT-N-oxide could therefore contribute to our understanding of these traditional practices.
Pharmacokinetics and Drug Metabolism
DMT-N-oxide could be useful in studying the pharmacokinetics and metabolism of tryptamines . Understanding how these substances are metabolized in the body can help in the development of safer and more effective therapeutic drugs.
Mechanism of Action
Target of Action
Dimethyltryptamine (DMT), a close relative of Dimethyltryptamine-N-oxide, is known to act as a non-selective agonist at most or all of the serotonin receptors . It is an N-methylated indoleamine derivative and a serotonergic hallucinogen . It also acts as an endogenous ligand of sigma-1 receptors (Sig-1Rs) .
Mode of Action
DMT interacts with its targets by acting as an agonist at some types of serotonin receptors and an antagonist at others . This means it can both activate and inhibit these receptors, leading to changes in the transmission of serotonin signals in the brain. This interaction is responsible for the compound’s hallucinogenic effects .
Biochemical Pathways
It is known that dmt is rapidly metabolized by cyp2d6, a cytochrome p450 enzyme . The metabolism of DMT results in the formation of mono-, di-, and tri-oxygenated metabolites, likely as a result of hydroxylation on the indole core .
Pharmacokinetics
The pharmacokinetics of DMT involve rapid clearance through the inhibition of monoamine oxidase A (MAO-A), CYP2D6, and to a lesser extent CYP2C19 .
Result of Action
The molecular and cellular effects of DMT’s action are profound. Research demonstrates that DMT reduces the number of apoptotic and ferroptotic cells in the mammalian forebrain and supports astrocyte survival in an ischemic environment . This suggests that DMT may have neuroprotective properties.
Action Environment
The action, efficacy, and stability of DMT can be influenced by various environmental factors. For instance, the presence of MAO-A residues in human liver microsomes can affect the metabolic rate of DMT . Furthermore, the intake of ayahuasca, a traditional Amazonian brew containing DMT, in slow CYP2D6 metabolizers or with concomitant use of CYP2
properties
IUPAC Name |
2-(1H-indol-3-yl)-N,N-dimethylethanamine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2,15)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRSWKRQDYWUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC1=CNC2=CC=CC=C21)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024770 | |
| Record name | Dimethyltryptamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyltryptamine-N-oxide | |
CAS RN |
948-19-6 | |
| Record name | Dimethyltryptamine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indol-3-yl)-N,N-dimethylethanamine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide](/img/structure/B3025650.png)



![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)





